![molecular formula C18H23N3O6S B569535 N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]c CAS No. 1028809-96-2](/img/no-structure.png)

N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]c

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

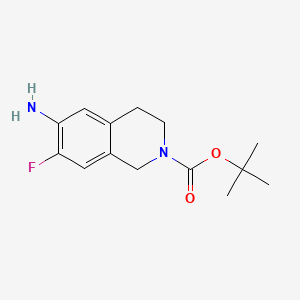

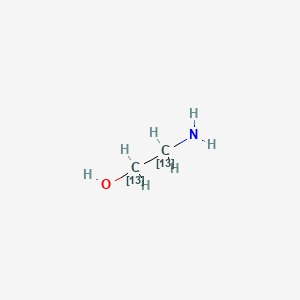

This compound is also known as Glimepiride Impurity C . It’s a derivative of Glimepiride, which is a medication used to treat diabetes . The molecular formula of this compound is C18 H23 N3 O6 S and it has a molecular weight of 409.46 .

Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . It consists of a pyrrole ring, which is a five-membered aromatic heterocycle, along with various other functional groups including a sulfonyl group and a carbamate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C18 H23 N3 O6 S) and molecular weight (409.46) . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the search results.Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]c involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-2-nitrotoluene", "2-(2-aminoethyl)phenol", "3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid", "thionyl chloride", "N,N-diisopropylethylamine", "triethylamine", "piperidine", "potassium carbonate", "dimethylformamide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Nitration of 4-bromo-2-nitrotoluene with nitric acid and sulfuric acid to form 4-bromo-2-nitrobenzoic acid.", "Step 2: Reduction of 4-bromo-2-nitrobenzoic acid with iron and hydrochloric acid to form 4-bromo-2-aminobenzoic acid.", "Step 3: Conversion of 4-bromo-2-aminobenzoic acid to 4-bromo-2-(2-aminoethyl)phenol via a multi-step process involving thionyl chloride, N,N-diisopropylethylamine, and triethylamine.", "Step 4: Protection of the amine group in 4-bromo-2-(2-aminoethyl)phenol using acetic anhydride and pyridine to form 4-bromo-2-(2-acetoxyethyl)phenol.", "Step 5: Alkylation of 4-bromo-2-(2-acetoxyethyl)phenol with 3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid using potassium carbonate and dimethylformamide to form N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]c.", "Step 6: Deprotection of the amine group in N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]c using hydrochloric acid and piperidine.", "Step 7: Neutralization of the resulting acid with sodium hydroxide and purification of the final compound using water." ] } | |

Número CAS |

1028809-96-2 |

Fórmula molecular |

C18H23N3O6S |

Peso molecular |

414.488 |

Nombre IUPAC |

methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate |

InChI |

InChI=1S/C18H23N3O6S/c1-4-15-12(2)11-21(16(15)22)17(23)19-10-9-13-5-7-14(8-6-13)28(25,26)20-18(24)27-3/h5-8H,4,9-11H2,1-3H3,(H,19,23)(H,20,24)/i1D3,4D2 |

Clave InChI |

UZDRZEOOIXNUTE-SGEUAGPISA-N |

SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC)C |

Sinónimos |

[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Methyl Ester-d5; Glimepiride Related Compound C-d5; Glimepiride Impurity C-d5; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)

![[1,2]Oxazolo[4,5-G]quinoxaline](/img/structure/B569475.png)